molecular formula C13H18N2O3 B2360454 Tert-butyl 3-(acetylamino)phenylcarbamate CAS No. 925563-94-6

Tert-butyl 3-(acetylamino)phenylcarbamate

Cat. No.: B2360454
CAS No.: 925563-94-6
M. Wt: 250.298
InChI Key: GKEZNQDQRZAFBC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(acetylamino)phenylcarbamate is an organic compound with the molecular formula C13H18N2O3 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, an acetylamino group, and a phenylcarbamate moiety

Scientific Research Applications

Tert-butyl 3-(acetylamino)phenylcarbamate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(acetylamino)phenylcarbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(acetylamino)phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 3-(acetylamino)phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate receptor activities, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(acetylamino)phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetylamino group allows for specific interactions with biological targets, while the tert-butyl group provides steric hindrance that can influence its reactivity and stability .

Properties

IUPAC Name

tert-butyl N-(3-acetamidophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(16)14-10-6-5-7-11(8-10)15-12(17)18-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEZNQDQRZAFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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